Alkanes, chloro

描述

Alkanes, chloro, also known as chlorinated alkanes, are a group of organic compounds where one or more hydrogen atoms in an alkane have been replaced by chlorine atoms. These compounds are part of a larger class of chemicals known as haloalkanes. Chlorinated alkanes are used in various industrial applications due to their chemical stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Chlorinated alkanes can be synthesized through several methods:

Free Radical Halogenation: This involves the substitution of hydrogen atoms in alkanes with chlorine atoms using chlorine gas (Cl₂) in the presence of ultraviolet light or heat.

Addition of Halogens to Alkenes: Alkenes can be converted to chlorinated alkanes by the addition of chlorine across the double bond.

Industrial Production Methods:

Chlorination of Paraffins: In industrial settings, chlorinated paraffins are produced by the direct chlorination of n-alkane feedstocks.

Types of Reactions:

Substitution Reactions: Chlorinated alkanes undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.

Elimination Reactions: These compounds can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often under heated conditions.

Major Products:

Substitution Reactions: The major products are alcohols, amines, or other substituted alkanes depending on the nucleophile used.

Elimination Reactions: The primary products are alkenes.

科学研究应用

Industrial Applications

Chloroalkanes are primarily categorized based on their carbon chain length: short-chain (C10-13), medium-chain (C14-17), and long-chain (C18+). Each category has distinct applications:

Medium-Chain Chlorinated Paraffins (MCCPs)

MCCPs (C14-17) are widely used in:

- Lubricants : They serve as extreme pressure lubricants in metalworking fluids. In the U.S., approximately 74% of MCCP production is utilized for this purpose, while 17% is used as flame retardants and plasticizers in PVC products .

- Flame Retardants : MCCPs are incorporated into flexible PVC products, rubber articles, paints, coatings, adhesives, and sealants. Their fire-retardant properties make them essential in construction and manufacturing .

| Application Type | Percentage Usage in U.S. | Main Products |

|---|---|---|

| Lubricants | 74% | Metalworking fluids |

| Flame Retardants | 17% | PVC resins, rubber products |

Short-Chain Chlorinated Paraffins (SCCPs)

SCCPs (C10-13) are primarily used in:

- Metalworking Fluids : Similar to MCCPs, SCCPs function as lubricants in metal cutting and forming operations .

- Additives : They are used in paints, coatings, textiles, and sealing compounds due to their beneficial properties .

Environmental Considerations

Chloroalkanes have raised environmental concerns due to their persistence and potential toxicity. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified certain chloroalkanes as harmful to human health and the environment. For instance:

- The use of SCCPs has been significantly restricted due to their environmental impact; they are known for bioaccumulation and potential adverse effects on aquatic life .

- The Canadian Government has assessed the risks associated with chlorinated alkanes and concluded that they pose health risks, leading to restrictions on their manufacture and use .

Research Applications

Recent studies have highlighted innovative applications of chloroalkanes in scientific research:

Chloroalkane Penetration Assay (CAPA)

The CAPA method has been developed to enhance the delivery of oligonucleotide therapeutics into cells. This technique quantifies the cytosolic delivery of antisense oligonucleotides and small interfering RNAs (siRNAs), which is crucial for developing effective gene therapies .

Reductive Dehalogenases

Research into reductive dehalogenases (RDases) has shown that these enzymes can selectively dehalogenate chloroalkanes, making them vital for bioremediation efforts aimed at cleaning up chlorinated solvent contamination . Studies have focused on understanding how mutations in RDases can alter substrate specificity, thereby enhancing their effectiveness in environmental cleanup processes .

作用机制

The primary mechanism of action for chlorinated alkanes involves free radical substitution. The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) to form chlorine radicals. These radicals then react with the hydrogen atoms in the alkane, forming new radicals and propagating the reaction . The reaction continues until termination occurs, where two radicals combine to form a stable product .

相似化合物的比较

Bromoalkanes: Similar to chlorinated alkanes but with bromine atoms instead of chlorine.

Iodoalkanes: These compounds contain iodine atoms and are even more reactive than bromoalkanes due to the even weaker carbon-iodine bond.

Fluoroalkanes: These compounds contain fluorine atoms and are less reactive than chlorinated alkanes due to the strong carbon-fluorine bond.

Uniqueness: Chlorinated alkanes are unique in their balance of reactivity and stability. They are more reactive than fluoroalkanes but less reactive than bromoalkanes and iodoalkanes, making them versatile intermediates in organic synthesis .

生物活性

Chlorinated alkanes, a class of compounds formed by the substitution of hydrogen atoms in alkanes with chlorine atoms, have significant biological activities and toxicological implications. This article explores their biological activity, focusing on structure-activity relationships, toxicity assessments, and remediation strategies.

1. Structure-Activity Relationship (SAR)

Understanding the biological activity of chlorinated alkanes involves examining how molecular structure influences their toxicological properties. A study employing a 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) approach highlighted the importance of molecular descriptors in predicting toxicity and biological responses. Key descriptors included chemical hardness, dipole moment, and non-linear polarizability, which correlate with biological activity .

Table 1: Key Molecular Descriptors and Their Implications

| Descriptor | Description | Implication in Biological Activity |

|---|---|---|

| Chemical Hardness | Resistance to deformation | Higher hardness may correlate with lower reactivity |

| Dipole Moment | Measure of polarity | Influences solubility and interaction with biological membranes |

| Non-linear Polarizability | Response to electric fields | Affects interaction with cellular targets |

2. Toxicological Profiles

Chlorinated alkanes exhibit varied toxicity profiles depending on their chlorination levels and carbon chain lengths. Short-chain chlorinated paraffins (SCCPs) and medium-chain chlorinated paraffins (MCCPs) have been identified as having low acute toxicity; however, chronic exposure studies have shown significant adverse effects on liver, kidney, and thyroid functions in animal models .

Case Study: Toxicity Assessment in Animal Models

A comprehensive risk assessment conducted by the European Commission indicated that SCCPs exhibited no observed adverse effect levels (NOAEL) around 10 mg/kg body weight per day based on liver and kidney changes . In contrast, higher chlorinated compounds showed increased incidences of tumors in long-term studies.

Table 2: Toxicity Data from Animal Studies

| Compound Type | NOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Short-chain (C10-13) | 10 | Liver enlargement, histopathological changes |

| Medium-chain (C14-17) | 10 | Kidney weight increase |

| Long-chain (>C18) | 900 | Liver effects, tumor incidence |

3. Environmental Impact and Remediation Strategies

Chlorinated alkanes pose significant environmental risks due to their persistence and bioaccumulation potential. Remediation efforts are critical for mitigating their impact. Recent studies have explored innovative approaches such as using vitamin B12 combined with zero-valent iron (ZVI) for the dechlorination of chlorinated alkanes like trichloropropane . This method demonstrated complete reductive dechlorination under specific conditions, highlighting a promising avenue for environmental cleanup.

Table 3: Remediation Techniques for Chlorinated Alkanes

| Technique | Description | Effectiveness |

|---|---|---|

| Zero-Valent Iron (ZVI) + Vitamin B12 | Enhances dechlorination rates | Complete degradation observed |

| Bioremediation | Utilizes microorganisms to degrade contaminants | Variable success based on conditions |

| Chemical Oxidation | Employs oxidizing agents to break down compounds | Effective but may produce harmful byproducts |

属性

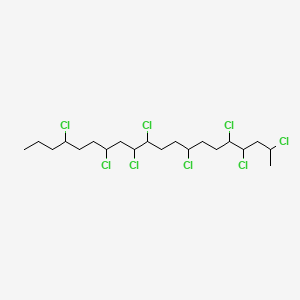

IUPAC Name |

2,4,5,8,11,12,14,17-octachloroicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Cl8/c1-3-4-14(22)5-6-16(24)12-20(28)18(26)10-8-15(23)7-9-17(25)19(27)11-13(2)21/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPXWFDSOBCWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(CC(C(CCC(CCC(C(CC(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61788-76-9 | |

| Record name | Paraffins, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, chloro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkanes, chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAFFINS, CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OE3NR58QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。